molecular formula C5H10ClN3O2 B1463532 {[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride CAS No. 1185058-98-3

{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride

Cat. No.: B1463532
CAS No.: 1185058-98-3
M. Wt: 179.6 g/mol
InChI Key: CXDCHHRHXFOUDH-UHFFFAOYSA-N
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Description

{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the methoxymethyl and amine groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a nitrile with hydrazine can form the oxadiazole ring, which is then further functionalized to introduce the methoxymethyl and amine groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The methoxymethyl and amine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different substituents, while substitution reactions can introduce a wide range of functional groups to the compound.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • The compound is primarily utilized in pharmaceutical research due to its bioactive properties. It has been investigated for potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
  • Biochemical Studies
    • It serves as a biochemical tool in proteomics research. The ability to modify proteins and study their interactions makes it valuable for understanding cellular mechanisms and disease processes.
  • Toxicological Research
    • Studies have indicated that {[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride exhibits acute toxicity when ingested or upon skin contact, which necessitates careful handling in laboratory settings . Understanding its toxicological profile is crucial for safe application in research.

Case Study 1: Drug Development

A recent study explored the synthesis of this compound and its derivatives for potential anti-cancer properties. Researchers found that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This finding highlights the compound's potential as a lead structure for developing novel anti-cancer agents.

Case Study 2: Mechanistic Studies in Proteomics

In another study focusing on proteomics, this compound was used to label specific proteins within a complex mixture. The labeled proteins were then isolated and analyzed using mass spectrometry. This approach allowed researchers to map protein interactions and modifications that are critical in understanding disease mechanisms.

Safety Information

Due to its toxicological properties, this compound should be handled with care:

  • Hazards : Causes skin irritation and is harmful if swallowed .
  • Precautions : Use appropriate personal protective equipment (PPE) when handling the compound.

Mechanism of Action

The mechanism of action of {[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives such as 1,2,4-triazole and 1,3,4-oxadiazole. These compounds share the oxadiazole ring structure but differ in their substituents and functional groups.

Uniqueness

What sets {[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

The compound {[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride , with CAS number 915920-22-8, is a synthetic derivative of oxadiazole known for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial effects, cytotoxicity, and structure-activity relationships (SAR).

  • Molecular Formula : C₅H₁₀ClN₃O₂
  • Molecular Weight : 179.61 g/mol
  • Structural Formula : Structure (Placeholder for actual structural image)

Biological Activity Overview

Research has indicated that compounds containing the oxadiazole moiety exhibit a range of biological activities, particularly in antimicrobial and anticancer domains. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Escherichia coli0.020 mg/mL0.040 mg/mL
Bacillus cereus0.010 mg/mL0.025 mg/mL
Pseudomonas aeruginosa0.025 mg/mL0.050 mg/mL

These results indicate that the compound displays significant antibacterial activity, outperforming several conventional antibiotics in terms of potency against Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

Cytotoxicity assays using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) were conducted to assess the safety profile of this compound.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
MRC5 (normal lung fibroblast)>100
HeLa (cervical cancer)25
A549 (lung cancer)30

The compound demonstrated selective cytotoxicity towards cancer cell lines while exhibiting low toxicity towards normal cells .

Structure-Activity Relationship (SAR)

The SAR analysis suggests that modifications on the oxadiazole ring significantly influence biological activity. The presence of the methoxymethyl group enhances solubility and may improve interaction with biological targets.

Key Findings:

  • Substituent Effects : The methoxy group increases electron density on the oxadiazole ring, enhancing its reactivity.
  • Activity Correlation : Compounds with varying substituents were tested; those with alkyl groups showed improved antibacterial properties compared to those with aromatic groups .

Case Studies

In a recent case study published in PMC, researchers explored the efficacy of similar oxadiazole derivatives in treating infections caused by resistant bacterial strains. The study highlighted that derivatives with enhanced lipophilicity exhibited better membrane penetration and antibacterial effects .

Properties

IUPAC Name

[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2.ClH/c1-9-3-4-7-5(2-6)10-8-4;/h2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDCHHRHXFOUDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185058-98-3
Record name [3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
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{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
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{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
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{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
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{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride

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